Cas no 2027934-61-6 (Heptane, 3-(bromomethyl)-5-methoxy-2-methyl-)

Heptane, 3-(bromomethyl)-5-methoxy-2-methyl- 化学的及び物理的性質
名前と識別子
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- Heptane, 3-(bromomethyl)-5-methoxy-2-methyl-
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- インチ: 1S/C10H21BrO/c1-5-10(12-4)6-9(7-11)8(2)3/h8-10H,5-7H2,1-4H3
- InChIKey: UYLTUDBYQBPJBY-UHFFFAOYSA-N
- ほほえんだ: CC(C)C(CBr)CC(OC)CC
Heptane, 3-(bromomethyl)-5-methoxy-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677769-0.1g |
3-(bromomethyl)-5-methoxy-2-methylheptane |
2027934-61-6 | 0.1g |
$1068.0 | 2023-03-11 | ||
Enamine | EN300-677769-10.0g |
3-(bromomethyl)-5-methoxy-2-methylheptane |
2027934-61-6 | 10.0g |
$5221.0 | 2023-03-11 | ||
Enamine | EN300-677769-1.0g |
3-(bromomethyl)-5-methoxy-2-methylheptane |
2027934-61-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-677769-5.0g |
3-(bromomethyl)-5-methoxy-2-methylheptane |
2027934-61-6 | 5.0g |
$3520.0 | 2023-03-11 | ||
Enamine | EN300-677769-0.25g |
3-(bromomethyl)-5-methoxy-2-methylheptane |
2027934-61-6 | 0.25g |
$1117.0 | 2023-03-11 | ||
Enamine | EN300-677769-0.05g |
3-(bromomethyl)-5-methoxy-2-methylheptane |
2027934-61-6 | 0.05g |
$1020.0 | 2023-03-11 | ||
Enamine | EN300-677769-0.5g |
3-(bromomethyl)-5-methoxy-2-methylheptane |
2027934-61-6 | 0.5g |
$1165.0 | 2023-03-11 | ||
Enamine | EN300-677769-2.5g |
3-(bromomethyl)-5-methoxy-2-methylheptane |
2027934-61-6 | 2.5g |
$2379.0 | 2023-03-11 |
Heptane, 3-(bromomethyl)-5-methoxy-2-methyl- 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Heptane, 3-(bromomethyl)-5-methoxy-2-methyl-に関する追加情報
Heptane, 3-(bromomethyl)-5-methoxy-2-methyl- (CAS No. 2027934-61-6): A Key Intermediate in Modern Chemical Synthesis
The compound Heptane, 3-(bromomethyl)-5-methoxy-2-methyl- (CAS No. 2027934-61-6) represents a significant advancement in the field of organic chemistry, serving as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, including the presence of both bromomethyl and methoxy functional groups, make it a valuable building block for medicinal chemists and synthetic organic chemists alike.
In recent years, the demand for specialized intermediates in drug discovery has surged, driven by the need for more efficient and sustainable synthetic routes. The compound Heptane, 3-(bromomethyl)-5-methoxy-2-methyl- has emerged as a critical component in the development of novel therapeutic agents. Its structural motif allows for facile functionalization at multiple sites, enabling the construction of complex molecular architectures with high precision.
The bromomethyl group in this compound is particularly noteworthy, as it serves as an excellent electrophile for nucleophilic substitution reactions. This property has been leveraged in various synthetic strategies to introduce additional functional groups or to construct heterocyclic frameworks. Furthermore, the methoxy group provides a site for further derivatization, allowing chemists to tailor the compound's reactivity and solubility characteristics.
Recent studies have highlighted the utility of Heptane, 3-(bromomethyl)-5-methoxy-2-methyl- in the synthesis of bioactive molecules with potential therapeutic applications. For instance, researchers have utilized this intermediate to develop novel inhibitors of enzyme targets associated with inflammatory diseases. The ability to modify both the bromomethyl and methoxy positions has enabled the creation of libraries of compounds with diverse biological activities.
The synthesis of this compound typically involves multi-step organic transformations, starting from commercially available heptane derivatives. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and organometallic chemistry techniques, have been employed to achieve high yields and purity levels. These methods align with the growing emphasis on green chemistry principles, ensuring that the production process is both efficient and environmentally benign.
The pharmaceutical industry has shown particular interest in derivatives of Heptane, 3-(bromomethyl)-5-methoxy-2-methyl- due to its potential as a scaffold for drug development. By leveraging its reactive sites, chemists can design molecules that interact selectively with biological targets. This approach has led to the discovery of several promising lead compounds that are currently undergoing further optimization and preclinical testing.
In addition to its applications in drug discovery, this compound has found utility in materials science and agrochemical research. Its structural versatility allows for the creation of novel polymers and specialty chemicals with tailored properties. The ability to incorporate both hydrophobic and hydrophilic functional groups makes it an attractive candidate for designing advanced materials with specific functionalities.
The future prospects for Heptane, 3-(bromomethyl)-5-methoxy-2-methyl- are promising, with ongoing research aimed at expanding its synthetic applications and exploring new derivatives. As computational chemistry tools continue to advance, researchers will be able to predict and optimize reaction pathways more efficiently, further enhancing the accessibility of this valuable intermediate.
In conclusion, Heptane, 3-(bromomethyl)-5-methoxy-2-methyl- (CAS No. 2027934-61-6) stands out as a pivotal compound in modern chemical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists and synthetic organic chemists working on cutting-edge research projects. As new methodologies emerge and demand for specialized intermediates grows, this compound will undoubtedly play a crucial role in shaping the future of chemical innovation.
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